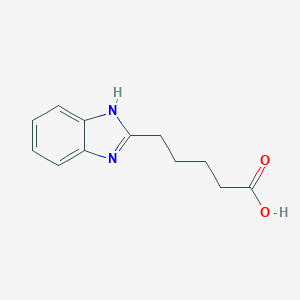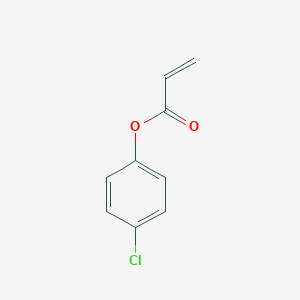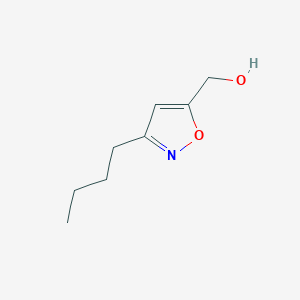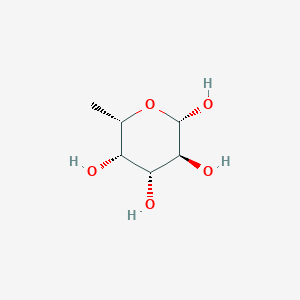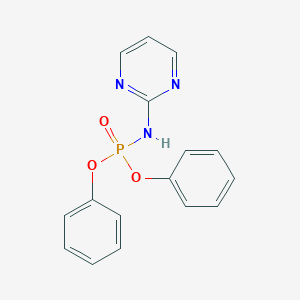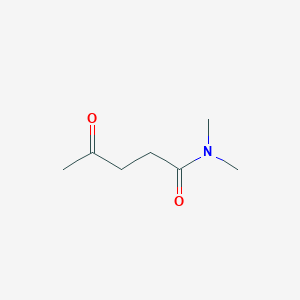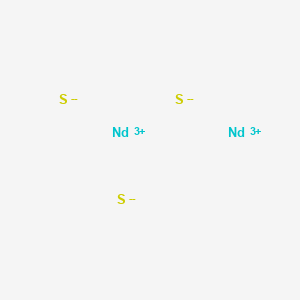
Neodymium sulfide
Vue d'ensemble
Description
Neodymium sulfide is an inorganic compound composed of two neodymium atoms in the +3 oxidation state and three sulfur atoms in the -2 oxidation state . This compound is part of the rare earth sulfides family and is known for its high-performance properties, making it a valuable material in various applications, including as an inorganic pigment .
Mécanisme D'action
Target of Action
Neodymium sulfide (Nd2S3) is an inorganic compound composed of two neodymium atoms in the +3 oxidation state and three sulfur atoms in the -2 oxidation state . The primary targets of Nd2S3 are the neodymium (Nd) and sulfur (S) atoms that constitute the compound .
Mode of Action
The interaction between Nd2S3 and its targets is primarily chemical in nature. Nd2S3 can be produced by reacting neodymium with sulfur or by sulfidizing neodymium oxide with H2S at 1450 °C . The resulting Nd2S3 is a light green solid that comes in three forms: α-form (orthorhombic crystal structure), β-form (tetragonal crystal structure), and γ-form (cubic crystal structure) .
Biochemical Pathways
It can affect certain processes when used as a high-performance inorganic pigment . The specific effects depend on the application and the environment in which Nd2S3 is used.
Result of Action
The primary result of Nd2S3’s action is its ability to serve as a high-performance inorganic pigment . Additionally, when heated, Nd2S3 can lose sulfur atoms and form a range of compositions between Nd2S3 and Nd3S4 . It’s also worth noting that Nd2S3 is an electrical insulator .
Action Environment
The action of Nd2S3 is influenced by environmental factors such as temperature and pressure. For instance, at 1650 °C in a vacuum, the γ-form of Nd2S3 decomposes to form neodymium monosulfide . Furthermore, the process temperature for film growth of Nd2S3 ranges from 400 °C to 600 °C, and the films become crystalline above 500 °C .
Méthodes De Préparation
Neodymium sulfide can be synthesized through several methods:
-
Direct Reaction: : this compound can be produced by directly reacting neodymium with sulfur: [ 2Nd + 3S \rightarrow Nd_2S_3 ] This reaction typically occurs at high temperatures .
-
Sulfidizing Neodymium Oxide: : Another method involves sulfidizing neodymium oxide with hydrogen sulfide at approximately 1450°C: [ Nd_2O_3 + 3H_2S \rightarrow Nd_2S_3 + 3H_2O ] This method is also used in industrial production .
-
Chemical Vapor Deposition: : this compound thin films can be grown via metal-organic chemical vapor deposition (MOCVD) using neodymium precursors and elemental sulfur. This process occurs at temperatures ranging from 400°C to 600°C .
Analyse Des Réactions Chimiques
Neodymium sulfide undergoes various chemical reactions, including:
-
Oxidation: : When heated, this compound can lose sulfur atoms, forming a range of compositions between Nd2S3 and Nd3S4 .
-
Reduction: : this compound can be reduced to neodymium monosulfide (NdS) at high temperatures in a vacuum .
-
Substitution: : this compound can react with other sulfides to form mixed sulfide compounds, such as NiS:Cu2S:Nd2S3 .
Common reagents used in these reactions include elemental sulfur, hydrogen sulfide, and various metal sulfides. The major products formed from these reactions are neodymium monosulfide and mixed sulfide compounds .
Applications De Recherche Scientifique
Neodymium sulfide has a wide range of scientific research applications:
-
Chemistry: : this compound is used as a high-performance inorganic pigment due to its stability and color properties .
-
Materials Science: : this compound thin films are used in the fabrication of supercapacitor electrodes and photocatalysts. These thin films exhibit good supercapacitance performance and photocatalytic activity, making them suitable for energy storage and pollutant degradation .
-
Optoelectronics: : Luminescent this compound thin films are used in optoelectronic devices due to their optical bandgap properties .
-
Industry: : this compound is used in various industrial applications, including as a dopant in other materials to enhance their properties .
Comparaison Avec Des Composés Similaires
Neodymium sulfide can be compared with other rare earth sulfides and neodymium compounds:
-
Lanthanum Sulfide (La2S3): : Like this compound, lanthanum sulfide is used as a high-performance inorganic pigment. this compound has unique luminescent properties that make it more suitable for optoelectronic applications .
-
Neodymium Oxide (Nd2O3): : Neodymium oxide is another neodymium compound used in various applications. While neodymium oxide is primarily used in ceramics and glass, this compound’s unique properties make it more suitable for applications in materials science and optoelectronics .
-
Neodymium Chloride (NdCl3): : Neodymium chloride is used in the production of neodymium metal and as a catalyst in organic synthesis. In contrast, this compound’s stability and luminescent properties make it more suitable for use in pigments and optoelectronic devices .
Propriétés
IUPAC Name |
neodymium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIGKOYGIHSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [MSDSonline] | |
| Record name | Neodymium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12035-32-4 | |
| Record name | Neodymium sulfide (Nd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium sulfide (Nd2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dineodymium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
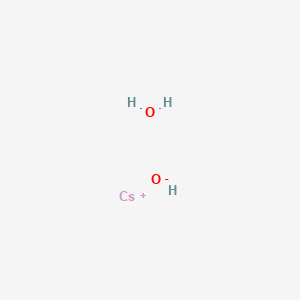
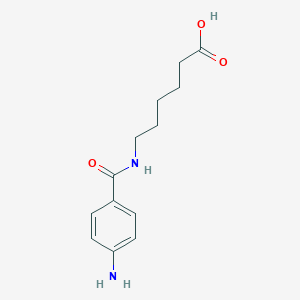
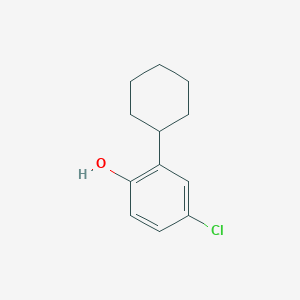
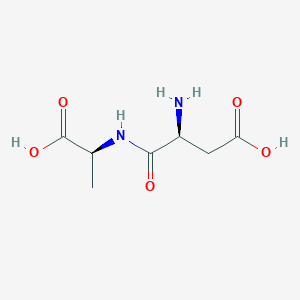
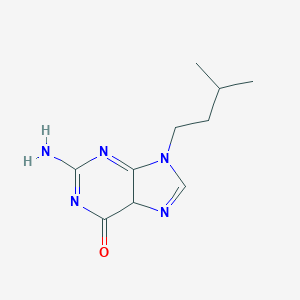
![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)
